molecular formula C5H5BrClFN2 B2406209 5-Bromo-2-fluoropyridin-4-amine hydrochloride CAS No. 2171866-69-4

5-Bromo-2-fluoropyridin-4-amine hydrochloride

Cat. No.: B2406209
CAS No.: 2171866-69-4
M. Wt: 227.46
InChI Key: AHMWWTDKHDQHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H4BrFN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoropyridin-4-amine hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of solvents like ethyl acetate and hexane, and purification is achieved through silica flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Coupling Reactions: Palladium catalysts and boronic acids are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .

Scientific Research Applications

5-Bromo-2-fluoropyridin-4-amine hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoropyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its combination of bromine, fluorine, and amine groups makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-fluoropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMWWTDKHDQHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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